REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.[CH3:11][Mg]Br.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[OH-].COC(NS([N+](CC)(CC)CC)(=O)=O)=O>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:9])=[CH2:11])=[CH:6][N:7]=1 |f:3.4|
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Name
|
lanthanum(III) chloride-bis(lithium chloride)
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=N1)C(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.7 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
[OH-].COC(=O)NS(=O)(=O)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
at 0° C., and the mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate, and insoluble matter
|
Type
|
FILTRATION
|
Details
|
was filtered off through Celite
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate twice
|
Type
|
WASH
|
Details
|
were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 60° C. for 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
The solvent in the reaction solution was distilled off under reduced pressure, and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=98/2-80/20 (gradient)]
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1)C(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |